molecular formula C8H3F3N2O B13413716 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile

Cat. No.: B13413716
M. Wt: 200.12 g/mol
InChI Key: RMIYJJYNXDICTF-UHFFFAOYSA-N
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Description

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile: is a chemical compound with the molecular formula C8H3F3N2O It is characterized by the presence of a formyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Formylation: or under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like or .

    Carbonitrile Formation: The carbonitrile group is introduced using or .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Temperature and Pressure: Controlled to ensure optimal reaction rates and product stability.

    Catalysts: Used to enhance reaction efficiency.

    Purification: Techniques such as , , and are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like or .

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as or .

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like or under basic conditions.

Major Products Formed

    Oxidation: 2-Formyl-6-(trifluoromethyl)-4-pyridinecarboxylic acid.

    Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)-4-pyridinecarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-6-(trifluoromethyl)benzoic acid
  • 2-Formyl-6-(trifluoromethyl)phenylboronic acid

Uniqueness

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile is unique due to the combination of its functional groups and the pyridine ring structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

2-formyl-6-(trifluoromethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H3F3N2O/c9-8(10,11)7-2-5(3-12)1-6(4-14)13-7/h1-2,4H

InChI Key

RMIYJJYNXDICTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)C#N

Origin of Product

United States

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